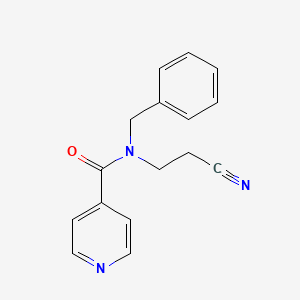

N-benzyl-N-(2-cyanoethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-benzyl-N-(2-cyanoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-9-4-12-19(13-14-5-2-1-3-6-14)16(20)15-7-10-18-11-8-15/h1-3,5-8,10-11H,4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVECVAHBDVHUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The benzyl and cyanoethyl groups differentiate N-benzyl-N-(2-cyanoethyl)isonicotinamide from related compounds. Key comparisons include:

- Benzyl vs.

- Cyanoethyl vs. Hydrophilic Substituents: The 2-cyanoethyl group introduces polarity and electron-withdrawing effects, which may alter hydrogen-bonding patterns compared to unsubstituted isonicotinamide. Solid-state ¹⁵N ssNMR studies on similar compounds show that electron-withdrawing substituents shift ¹⁵N chemical shifts upfield by 5–10 ppm due to reduced electron density at the amide nitrogen .

Solid-State and Spectroscopic Comparisons

Hydrogen-Bonding and Crystal Packing

Solid-state ¹⁵N ssNMR data for isonicotinamide salts and co-crystals (, Tables 4–5) reveal:

- Unsubstituted isonicotinamide : ¹⁵N chemical shifts at 120–130 ppm (amide N), indicative of strong hydrogen-bonding networks.

- Electron-withdrawing substituents: Shifts upfield to 110–115 ppm due to reduced electron density.

Coordination Chemistry

Nicotinamide derivatives form coordination polymers via pyridine N-donor sites. The benzyl group in the target compound may sterically hinder such interactions compared to N,N-diethylnicotinamide, which readily forms Cu(II) complexes with square-planar geometries .

Preparation Methods

Isonicotinoyl Chloride Synthesis

The synthesis begins with converting isonicotinic acid to its corresponding acid chloride. In a procedure analogous to nicotinoyl chloride preparation, isonicotinic acid (10 g, 81.3 mmol) reacts with thionyl chloride (SOCl₂, 60 mL) in dichloromethane (CH₂Cl₂) under reflux for 4 hours. Excess SOCl₂ is evaporated, yielding isonicotinoyl chloride as a crystalline solid (89% yield).

Critical Parameters

-

Solvent : CH₂Cl₂ ensures optimal solubility and facilitates SOCl₂ removal.

-

Temperature : Reflux (40–50°C) accelerates chloride formation without decomposition.

Nucleophilic Substitution with N-Benzyl-2-Cyanoethylamine

N-Benzyl-2-cyanoethylamine (13 mmol) reacts with isonicotinoyl chloride (13 mmol) in acetone at 0°C under basic conditions (40% NaOH). The reaction proceeds via a two-step mechanism:

-

Deprotonation : NaOH abstracts protons from the amine, enhancing nucleophilicity.

-

Acylation : Isonicotinoyl chloride undergoes nucleophilic attack, forming the amide bond.

After 2 hours, the mixture is concentrated, washed with NaOH (25%), and extracted with CH₂Cl₂. Purification via silica gel chromatography (MeOH/EtOAc 1:1) yields N-benzyl-N-(2-cyanoethyl)isonicotinamide as a yellow oil (62%).

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 0°C |

| Base | 40% NaOH |

| Reaction Time | 2 hours |

| Yield | 62% |

Mechanistic and Optimization Insights

Reaction Kinetics

The acylation rate is temperature-dependent, with lower temperatures (0°C) minimizing side reactions such as hydrolysis of the cyano group. Excess isonicotinoyl chloride (1.2 equiv) ensures complete amine consumption.

Purification Challenges

The crude product often contains unreacted amine and sodium salts. Sequential washes with NaOH (25%) and CH₂Cl₂ extraction remove ionic impurities, while silica gel chromatography isolates the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O) :

Table 2: ¹H NMR Data

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-CH₂-CN | 1.59 | Quartet |

| -N-CH₂-CH₂- | 3.04 | Triplet |

| Ar-CH₂-N | 4.61 | Singlet |

Elemental Analysis

Comparative Analysis with Nicotinamide Analogues

While N-benzyl-N-(2-cyanoethyl)nicotinamide (3-pyridine isomer) is well-documented, the isonicotinamide derivative (4-pyridine isomer) requires positional adaptation. The aromatic proton shifts in ¹H NMR differ due to the pyridine ring’s electronic environment, necessitating careful spectral interpretation.

Industrial Applicability and Scalability

The method’s scalability is evidenced by similar protocols producing multi-gram quantities. Key considerations include:

-

Catalyst Efficiency : Anhydrous conditions prevent isonicotinoyl chloride hydrolysis.

-

Cost Optimization : Reagent recycling (e.g., CH₂Cl₂ recovery) reduces expenses.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-N-(2-cyanoethyl)isonicotinamide to ensure high yield and purity?

Synthesis optimization requires multi-step reaction planning, precise control of reaction conditions (e.g., temperature, solvent polarity), and purification via chromatography or crystallization. For example, derivatives with halogenated or trifluoromethyl substituents (common in isonicotinamide analogs) often necessitate anhydrous conditions to avoid hydrolysis of sensitive groups like cyanoethyl . Post-synthesis, purity validation using HPLC or mass spectrometry is critical to ensure reproducibility in downstream assays.

Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic methods?

- Spectroscopy : 1D/2D NMR (e.g., HSQC, HMBC) resolves conformational equilibria and rotational barriers, as demonstrated for structurally similar hindered amides .

- Chromatography : Reverse-phase HPLC with UV detection validates purity, while LC-MS confirms molecular weight.

- Physicochemical profiling : LogP (lipophilicity) and solubility are determined via shake-flask or HPLC-derived methods, critical for assessing bioavailability .

Q. What experimental designs are recommended for preliminary biological activity screening of this compound?

- Enzyme inhibition assays : Target NAD+-dependent enzymes (e.g., sirtuins or HDACs) using fluorometric or colorimetric substrates. For instance, isonicotinamide derivatives inhibit SIRT1/5 with IC50 values in the mM range, requiring NAD<sup>+</sup> concentration adjustments to account for competitive binding .

- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and target engagement (e.g., Western blotting for acetylated lysine residues) in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in this compound derivatives?

- Substituent variation : Replace the benzyl or cyanoethyl group with halogenated (e.g., bromine) or electron-withdrawing (e.g., trifluoromethyl) moieties to modulate target affinity and metabolic stability .

- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with pyridine nitrogen) and validate with mutagenesis studies .

- Data integration : Cross-reference SAR data with physicochemical properties (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Assay standardization : Replicate experiments under controlled NAD<sup>+</sup> concentrations, as SIRT inhibition by isonicotinamide derivatives is NAD<sup>+</sup>-dependent .

- Purity verification : Use orthogonal analytical methods (e.g., NMR, LC-MS) to confirm compound integrity, as impurities can skew activity .

- Machine learning (ML) validation : Train ML models (e.g., ANN, SVM) on existing datasets to predict bioactivity thresholds and identify outliers .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict rotational barriers (e.g., cis-trans isomerization) and correlate with NMR-derived populations .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., chloroform vs. water) to assess conformational stability under physiological conditions .

Q. How can co-crystallization studies enhance understanding of this compound's interactions with biological targets?

- Coformer screening : Test co-crystallization with carboxylic acids or heterocycles to stabilize bioactive conformations. Trends in excess enthalpy (ΔHmix) can predict co-crystal viability .

- X-ray crystallography : Resolve binding modes with enzymes (e.g., sirtuins) to guide rational design of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.